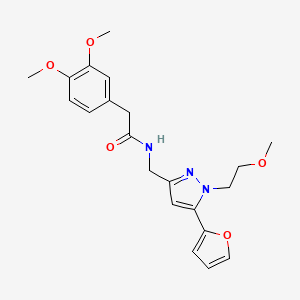

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide

Description

This compound features a central acetamide backbone bridging two distinct moieties:

- Aromatic domain: A 3,4-dimethoxyphenyl group, which contributes electron-rich properties due to the methoxy substituents.

- Heterocyclic domain: A 1-(2-methoxyethyl)-1H-pyrazole ring substituted with a furan-2-yl group at position 3.

Its design aligns with trends in medicinal chemistry, where acetamide derivatives are leveraged for their stability and ability to engage biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-26-10-8-24-17(18-5-4-9-29-18)13-16(23-24)14-22-21(25)12-15-6-7-19(27-2)20(11-15)28-3/h4-7,9,11,13H,8,10,12,14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLCAMJCBCHTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.43 g/mol. The structure features a 3,4-dimethoxyphenyl group linked to a furan and pyrazole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole and triazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown moderate cytotoxicity against various cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HCT-116 (colon cancer)

In vitro assays revealed that certain derivatives demonstrated IC50 values ranging from 9.7 to 27.5 µM against HL-60 cells, indicating promising anticancer potential .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. In particular:

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

The results indicated only modest antibacterial activity; however, the presence of the furan and pyrazole groups may enhance the interaction with bacterial targets . The IC50 values for antibacterial activity were also determined, emphasizing the need for further optimization to improve efficacy.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

- Synthesis and Cytotoxicity

- Antibacterial Screening

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Aromatic Substitution :

- The target compound’s 3,4-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl in , which reduces electron density and enhances halogen bonding. This substitution may influence solubility and target selectivity.

- Furan vs. Thiazole : Replacing thiazole (in ) with furan (in the target) reduces hydrogen-bonding capacity but improves metabolic stability due to furan’s resistance to oxidation .

Heterocyclic Diversity: Pyrazole in the target compound offers a rigid scaffold compared to the triazole-thione in , which may affect conformational flexibility and binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.